molecular formula C25H26FN5O3 B11130092 N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11130092
M. Wt: 463.5 g/mol
InChI Key: QDHKEGTWUUJZIB-UHFFFAOYSA-N
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Description

This compound belongs to a class of structurally complex benzamide derivatives characterized by a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key structural features include:

  • A 7-(3-propan-2-yloxypropyl) substituent, introducing steric bulk and ether functionality that may influence solubility and binding interactions.
  • A fused triazatricyclo ring system conferring rigidity, which could enhance target selectivity by reducing conformational flexibility .

Properties

Molecular Formula

C25H26FN5O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H26FN5O3/c1-16(2)34-13-5-12-31-22(27)19(24(32)28-15-17-7-9-18(26)10-8-17)14-20-23(31)29-21-6-3-4-11-30(21)25(20)33/h3-4,6-11,14,16,27H,5,12-13,15H2,1-2H3,(H,28,32)

InChI Key

QDHKEGTWUUJZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of the fluorophenyl and propan-2-yloxypropyl groups is achieved through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS Molecular Formula Substituent at Position 7 Key Features Potential Use/Activity Reference
Target Compound C25H27FN5O3 3-propan-2-yloxypropyl Triazatricyclo core, 4-fluorophenylmethyl Not specified (Research use)
CAS 877778-47-7 (Analog) C25H26FN5O2 Pentyl Similar core, lacks ether oxygen Research/Agrochemical
Diflubenzuron (CAS 35367-38-5) C14H9ClF2N2O2 Chlorophenyl group Benzamide insecticide, difluoro substitution Chitin synthesis inhibition
Flutolanil (CAS 66332-96-5) C17H16F3NO2 3-(1-methylethoxy)phenyl Trifluoromethyl benzamide Fungicide

Key Differences and Implications

Substituent Effects on Physicochemical Properties :

  • The 3-propan-2-yloxypropyl chain in the target compound introduces an ether linkage, enhancing hydrophilicity compared to the pentyl chain in CAS 877778-47-6. This could improve aqueous solubility but reduce membrane permeability .
  • Fluorine substitution (e.g., in the 4-fluorophenyl group) is shared with pesticidal analogs like diflubenzuron, suggesting resistance to oxidative metabolism .

The propan-2-yloxypropyl group’s steric bulk may hinder binding to enzymes requiring planar substrates, a feature absent in linear-chain analogs .

Biological Activity Trends: Pesticidal benzamides like diflubenzuron and flutolanil target chitin synthesis and fungal respiration, respectively. The target compound’s triazatricyclo system may offer novel mechanisms due to structural dissimilarity .

Research Findings and Limitations

  • Structure-Activity Relationship (SAR) Gaps : While isoelectronic principles (similar valence electrons) imply shared reactivity with pesticidal analogs, structural divergence (e.g., fused rings) complicates direct SAR extrapolation .
  • Thermochemical Stability: No direct data are provided, but sulfur hexafluoride studies highlight the importance of evaluating thermodynamic stability for industrial applications .

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which remain to be fully elucidated through experimental studies.

Structural Characteristics

The compound features:

  • Fluorinated Phenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Imino and Carboxamide Groups : Known for their roles in solubility and reactivity.
  • Tricyclic Framework : The arrangement of nitrogen atoms contributes to its chemical properties.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

Activity Type Description
Antitumor Properties Compounds with similar tricyclic structures have shown promise in inhibiting tumor growth.
Anti-inflammatory Effects Modifications to the structure can lead to compounds with anti-inflammatory properties.
Enzyme Inhibition Some derivatives have demonstrated the ability to inhibit specific enzymes involved in disease pathways.

The exact mechanism of action for this compound is not fully understood; however, potential interactions with biological macromolecules such as proteins and nucleic acids are critical areas of investigation.

Case Studies

  • Antitumor Activity Study :
    • A study investigated the effects of structurally related compounds on cancer cell lines.
    • Results indicated significant inhibition of cell proliferation in certain cancer types.
  • Enzyme Interaction Study :
    • Research focused on the inhibitory effects of similar compounds on protein kinases.
    • Findings suggested potential for modulating cellular activities relevant to cancer treatment.

Synthetic Approaches

The synthesis of this compound likely involves multiple steps that require optimization for yield and purity:

  • Initial Formation : Synthesis begins with the formation of the tricyclic structure.
  • Functionalization : Introduction of the fluorinated phenyl group and other functional groups.
  • Purification : Techniques such as chromatography may be employed to isolate the final product.

Future Directions

Further research is needed to explore:

  • The pharmacodynamics and pharmacokinetics of this compound.
  • Detailed interaction studies to understand how this compound affects biological systems at a molecular level.

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